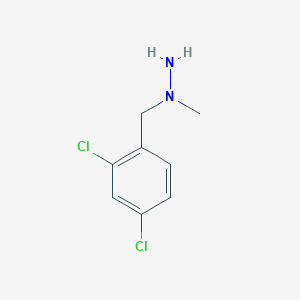
4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE is a complex organic compound with the molecular formula C11H8Cl4O5 and a molecular weight of 361.995 g/mol . This compound is known for its unique tricyclic structure, which includes multiple chlorine atoms and methoxy groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves several steps, typically starting with the preparation of the tricyclic core structure. The reaction conditions often include the use of chlorinating agents to introduce the chlorine atoms and methoxylation reactions to add the methoxy groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit inhibitory activity against certain enzymes and receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE can be compared with other similar compounds, such as:
- 1,7,8,9-TETRACHLORO-4-METHOXY-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
- 1,7,8,9-TETRACHLORO-4-HYDROXY-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
- 1,7,8,9,10,10-HEXACHLORO-4-MEO-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
These compounds share similar tricyclic structures but differ in the functional groups attached, which can lead to variations in their chemical properties and biological activities The uniqueness of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(521
Propiedades
Número CAS |
31066-42-9 |
|---|---|
Fórmula molecular |
C11H8Cl4O5 |
Peso molecular |
362.0 g/mol |
Nombre IUPAC |
1,7,8,9-tetrachloro-10,10-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C11H8Cl4O5/c1-18-11(19-2)9(14)3-4(8(17)20-7(3)16)10(11,15)6(13)5(9)12/h3-4H,1-2H3 |
Clave InChI |
IQWDOEXTRZOIDG-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)OC3=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


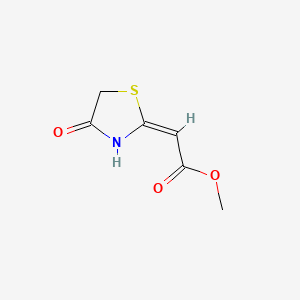
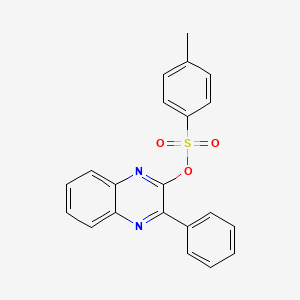
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)


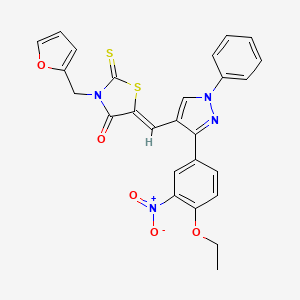
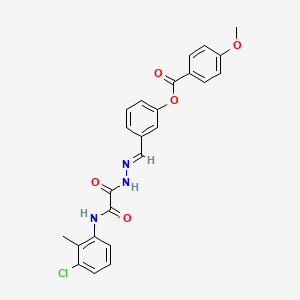


![4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12006607.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)

